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Compound of Interest

Compound Name: Methanesulfonic anhydride

Cat. No.: B054373 Get Quote

In the landscape of organic synthesis, the activation of hydroxyl groups is a pivotal step for a

myriad of transformations. Among the arsenal of reagents for this purpose, sulfonic anhydrides

stand out for their efficacy in converting alcohols to sulfonates, thereby transforming a poor

leaving group (hydroxyl) into an excellent one. This guide provides an in-depth comparison of

two prominent sulfonic anhydrides: methanesulfonic anhydride (Ms₂O) and

trifluoromethanesulfonic anhydride (Tf₂O), also known as triflic anhydride. This comparison is

tailored for researchers, scientists, and drug development professionals to facilitate an

informed choice of reagent based on reactivity, reaction conditions, and substrate scope.

Unveiling the Reactivity Landscape: A Quantitative
Comparison
The fundamental difference in the reactivity of methanesulfonic anhydride and triflic

anhydride stems from the stability of their corresponding leaving groups: the methanesulfonate

(mesylate, -OMs) and the trifluoromethanesulfonate (triflate, -OTf) anions. The triflate anion is

one of the best-known leaving groups in organic chemistry due to the powerful electron-

withdrawing effect of the three fluorine atoms, which extensively delocalizes the negative

charge. This superior stability translates to a significantly higher reactivity for triflic anhydride.

A quantitative measure of leaving group ability can be inferred from the acidity of the conjugate

acids, methanesulfonic acid (MsOH) and triflic acid (TfOH). A stronger acid corresponds to a

more stable conjugate base, and therefore, a better leaving group.
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Property
Methanesulfonic
Anhydride (Ms₂O)

Triflic Anhydride (Tf₂O)

Leaving Group
Methanesulfonate (Mesylate, -

OMs)

Trifluoromethanesulfonate

(Triflate, -OTf)

Conjugate Acid Methanesulfonic Acid (MsOH) Triflic Acid (TfOH)

pKa of Conjugate Acid ~ -1.9 ~ -12

As the data indicates, triflic acid is a superacid, orders of magnitude more acidic than

methanesulfonic acid. This vast difference in acidity underscores the exceptional stability of the

triflate anion, making triflic anhydride a far more potent electrophile than methanesulfonic
anhydride. Consequently, reactions with triflic anhydride are generally much faster and can

proceed under milder conditions, often being effective for the sulfonylation of even hindered or

unreactive alcohols.

In the Trenches: Experimental Protocols
To provide a practical perspective, the following are representative experimental protocols for

the sulfonylation of a primary alcohol using both methanesulfonic anhydride and triflic

anhydride.

Mesylation of a Primary Alcohol using Methanesulfonic
Anhydride
This protocol outlines a general procedure for the formation of a mesylate from a primary

alcohol.

Procedure:

To a solution of the primary alcohol (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1-0.2

M) is added triethylamine (1.5 eq.).

The mixture is cooled to 0 °C in an ice bath.

Methanesulfonic anhydride (1.2 eq.) is added portion-wise, maintaining the temperature at

0 °C.[1]
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The reaction mixture is stirred at 0 °C and monitored by Thin Layer Chromatography (TLC).

Reaction times can vary from 30 minutes to a few hours.[1]

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of

sodium bicarbonate (NaHCO₃).

The layers are separated, and the aqueous layer is extracted with DCM.

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate

(Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude mesylate,

which can be purified by column chromatography if necessary.[2]

Triflation of a Primary Alcohol using Triflic Anhydride
This protocol provides a general method for the highly efficient conversion of a primary alcohol

to a triflate.

Procedure:

A solution of the primary alcohol (1.0 eq.) and a non-nucleophilic base such as pyridine (1.5

eq.) or 2,6-lutidine is prepared in anhydrous dichloromethane (DCM, 0.1-0.2 M).

The solution is cooled to -78 °C or 0 °C.

Triflic anhydride (1.2 eq.) is added dropwise to the stirred solution.[3] Reactions are typically

very rapid, often completing within minutes to an hour.

The reaction progress is monitored by TLC.

Once the starting material is consumed, the reaction is quenched with saturated aqueous

NaHCO₃ or water.

The mixture is allowed to warm to room temperature, and the layers are separated.

The aqueous phase is extracted with DCM.

The combined organic extracts are washed with brine, dried over Na₂SO₄, filtered, and

concentrated in vacuo. The crude triflate is often used directly in the next step due to its high
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reactivity, but can be purified by chromatography on silica gel if required.[4]

Visualizing the Reaction: The Sulfonylation
Mechanism
The sulfonylation of an alcohol with a sulfonic anhydride proceeds through a nucleophilic attack

of the alcohol's oxygen atom on one of the sulfur atoms of the anhydride. A base is typically

added to neutralize the sulfonic acid byproduct, driving the reaction to completion.

Reactants Intermediate Products

R-OH R'SO₂-O-SO₂R'Nucleophilic Attack R-O(H⁺)-SO₂R' + R'SO₃⁻
Formation

Base Base-H⁺

R'SO₃⁻

R-OSO₂R'IntermediateBase
Deprotonation

Click to download full resolution via product page

Caption: Generalized mechanism for the sulfonylation of an alcohol.

Concluding Remarks: Choosing the Right Tool for
the Job
The choice between methanesulfonic anhydride and triflic anhydride is dictated by the

specific requirements of the synthetic task at hand.

Methanesulfonic anhydride is a reliable and cost-effective reagent for the activation of

most primary and many secondary alcohols.[5] It offers a good balance of reactivity and

stability, and the resulting mesylates are valuable intermediates for substitution and
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elimination reactions.[6] An advantage of using methanesulfonic anhydride over

methanesulfonyl chloride is the avoidance of chlorinated byproducts.[5]

Triflic anhydride is the reagent of choice when high reactivity is paramount.[7] It is particularly

useful for the sulfonylation of unreactive or sterically hindered alcohols where

methanesulfonic anhydride may be sluggish or ineffective. The exceptional leaving group

ability of the triflate group facilitates subsequent reactions, often allowing them to proceed

under milder conditions and with shorter reaction times. However, the high reactivity of triflic

anhydride also necessitates more careful handling, and the resulting triflates are generally

less stable than mesylates.

In summary, for routine transformations of simple alcohols, methanesulfonic anhydride
provides an excellent and economical option. For challenging substrates or when subsequent

reactions require a super leaving group, the superior reactivity of triflic anhydride makes it the

indispensable tool for the synthetic chemist.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b054373#comparing-the-reactivity-of-
methanesulfonic-anhydride-and-triflic-anhydride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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